3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound with the CAS Number: 1211524-49-0 . It has a molecular weight of 227.1 . The IUPAC name for this compound is 3-bromo-8-methyl-5,6,7,8-tetrahydro [1,6]naphthyridine .
Synthesis Analysis
The synthesis of 1,5-naphthyridines, which is the core structure of the compound , has been extensively studied . One of the common methods involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C9H11BrN2/c1-6-3-11-4-7-2-8 (10)5-12-9 (6)7/h2,5-6,11H,3-4H2,1H3 .
Chemical Reactions Analysis
The reactivity of 1,5-naphthyridines has been explored with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Physical and Chemical Properties Analysis
The compound is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
Synthetic Methodologies
3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has been the subject of various synthetic methodologies aimed at crafting tetrahydronaphthyridines. A notable approach involves using 3-bromo-picolines as starting materials, employing a sequence of reduction, deprotonation, and Mitsunobu reaction to introduce the amine group, and placing the acyl group at the bromine position via the Stille cross-coupling reaction. This method enabled the multigram preparation of tetrahydro-2,7- and 1,6-naphthyridines (Sierov et al., 2020).
Heterocyclic Compound Synthesis
The compound's utility extends to the synthesis of various heterocyclic compounds. For instance, 3-Cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-2(1H)-thione and its derivatives have been synthesized, enabling the creation of thieno[2,3-b][1,6]naphthyridine derivatives. These compounds, particularly interesting due to their potential biological activities, were synthesized through reactions with α-halo compounds and further processed to introduce pyridine and pyrimidine rings, yielding complex structures like tetrahydro-pyrido[2′,3′:4,5]- and -pyrimido[4′,5′:4,5]-thieno[2,3-b][1,6]naphthyridines (Abdel‐Wadood et al., 2008).
Naphthyridine Derivatives as Pharmacological Agents
A novel naphthyridine derivative, characterized by its pharmacological activities, showed significant anticancer potential in the human malignant melanoma cell line A375. The compound was found to induce necroptosis at low concentrations and apoptosis at higher concentrations, demonstrating a dual mechanism of action based on concentration, which could be critical for therapeutic applications (Kong et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
It is known that many naphthyridines interact with their targets through hydrogen bonding and pi-pi stacking .
Biochemical Pathways
Naphthyridines in general have been found to have a wide range of biological applications, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Result of Action
Naphthyridines in general have been found to have a wide range of biological activities .
Propiedades
IUPAC Name |
3-bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-6-3-11-4-7-2-8(10)5-12-9(6)7/h2,5-6,11H,3-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUNBSOLPMRRHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1N=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744769 |
Source
|
Record name | 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211524-49-0 |
Source
|
Record name | 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.